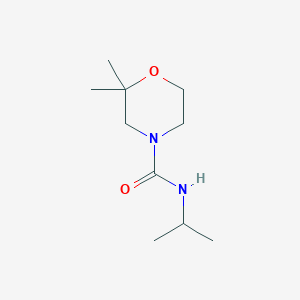
Cyclohexyl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexyl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone, also known as CTMP, is a novel psychoactive substance that has gained popularity in recent years. It belongs to the class of synthetic cathinones, which are stimulant drugs that mimic the effects of amphetamines and cocaine. CTMP has been found to have similar effects to other cathinones, such as increased energy, focus, and euphoria. However, it also has unique properties that make it an interesting subject for scientific research.
Mecanismo De Acción
Cyclohexyl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone acts as a reuptake inhibitor of dopamine and norepinephrine, which means it prevents these neurotransmitters from being taken back up into the presynaptic neuron. This leads to increased levels of dopamine and norepinephrine in the synaptic cleft, which enhances their effects on the postsynaptic neuron.
Biochemical and Physiological Effects:
Cyclohexyl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone has been found to increase heart rate, blood pressure, and body temperature in animal models. It also increases locomotor activity and reduces food intake. Cyclohexyl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone has been shown to have a similar profile of effects to other cathinones, such as methcathinone and mephedrone.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Cyclohexyl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone in lab experiments is its potency and selectivity for dopamine and norepinephrine reuptake inhibition. This makes it a useful tool for studying the role of these neurotransmitters in various physiological processes. However, one limitation is that Cyclohexyl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone has a short half-life in vivo, which can make it difficult to study its effects over longer periods of time.
Direcciones Futuras
There are several potential future directions for research on Cyclohexyl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone. One area of interest is its potential use in the treatment of ADHD and other cognitive disorders. Further research is needed to determine its safety and efficacy in humans. Another area of interest is its potential use in the treatment of depression and anxiety, as well as other psychiatric disorders. Finally, more research is needed to understand the long-term effects of Cyclohexyl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone use, as well as its potential for abuse and addiction.
Métodos De Síntesis
The synthesis of Cyclohexyl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone involves several steps, including the reaction of cyclohexanone with thiophene-2-carbaldehyde, followed by the addition of pyrrolidine and reduction with sodium borohydride. The final product is a white crystalline powder that is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
Cyclohexyl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone has been studied for its potential use as a cognitive enhancer and treatment for attention deficit hyperactivity disorder (ADHD). It has been found to increase dopamine and norepinephrine levels in the brain, which are neurotransmitters that play a role in attention and focus. Cyclohexyl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone has also been studied for its potential use in the treatment of depression and anxiety, as it has been found to have anxiolytic and antidepressant effects in animal models.
Propiedades
IUPAC Name |
cyclohexyl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NOS/c17-15(12-5-2-1-3-6-12)16-9-4-7-14(16)13-8-10-18-11-13/h8,10-12,14H,1-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBNGNQKHPWTGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCCC2C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexyl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-ethyl-N-[(2-methylphenyl)methyl]methanesulfonamide](/img/structure/B7558740.png)
![N-[1-(3-fluoro-4-methoxyphenyl)ethyl]-1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B7558754.png)
![N-[[2-[(4-ethylpiperazin-1-yl)methyl]phenyl]methyl]-2-phenoxypropanamide](/img/structure/B7558764.png)
![1-(4-imidazol-1-ylphenyl)-N-[[4-(pyridin-4-ylmethoxy)phenyl]methyl]ethanamine](/img/structure/B7558767.png)






![3-Bromo-5-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridine](/img/structure/B7558816.png)
![5-[(2,6-Dimethylpyrimidin-4-yl)sulfanylmethyl]-3-methyl-1,2-oxazole](/img/structure/B7558822.png)
